

Tributyltin Bromide: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Tributyltin bromide

Cat. No.: B074636

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For immediate reference, the Chemical Abstracts Service (CAS) number for **Tributyltin bromide** is 1461-23-0, and its molecular weight is 369.96 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#) This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, biological effects, and analytical methodologies related to tributyltin (TBT) compounds, with a specific focus on **tributyltin bromide**.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **tributyltin bromide**, providing a quick reference for its physical properties and toxicological profile.

Identifier	Value
CAS Number	1461-23-0 [1]
Molecular Formula	C ₁₂ H ₂₇ BrSn [2] [3]
Molecular Weight	369.96 g/mol [1] [2] [3]
Synonyms	Bromotributyltin, Tri-n-butyltin bromide, Bromotributylstannane [2]

Physical Property	Value
Appearance	Liquid
Density	1.338 g/mL at 25 °C
Boiling Point	120-122 °C at 2 mmHg
Refractive Index	n _{20/D} 1.507

Mechanism of Action and Disrupted Signaling Pathways

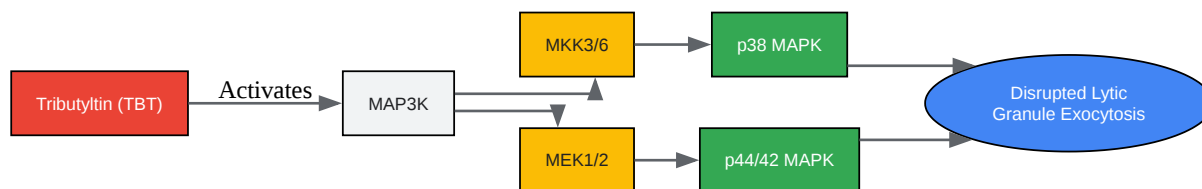
Tributyltin compounds are potent endocrine disruptors and immunotoxicants.^[4] Their toxicity stems from their ability to interfere with numerous cellular processes and signaling pathways.

Endocrine Disruption

TBT is a known endocrine-disrupting chemical that can interfere with hormone signaling pathways.^[5] One of the primary mechanisms of TBT-induced endocrine disruption is the inhibition of the aromatase enzyme, which is responsible for converting testosterone to estrogen.^[5] This inhibition can lead to an imbalance in sex hormones. Furthermore, TBT has been shown to disrupt estrogen signaling in various tissues.^[5] In zebrafish, TBT has been observed to inhibit estrogen receptor activity.^[6]

Immunotoxicity and NK Cell Signaling

TBT significantly inhibits the cytotoxic function of natural killer (NK) cells, which can compromise the immune response to viral infections and tumor growth.^[2] Low doses of TBT can activate the p38 and p44/42 mitogen-activated protein kinases (MAPKs) and their upstream activators, MKK3/6 and MEK1/2, in NK cells.^[2] This alteration of the NK cell signaling pathway disrupts the normal processes leading to the release of lytic granules required for killing target cells.^[2]

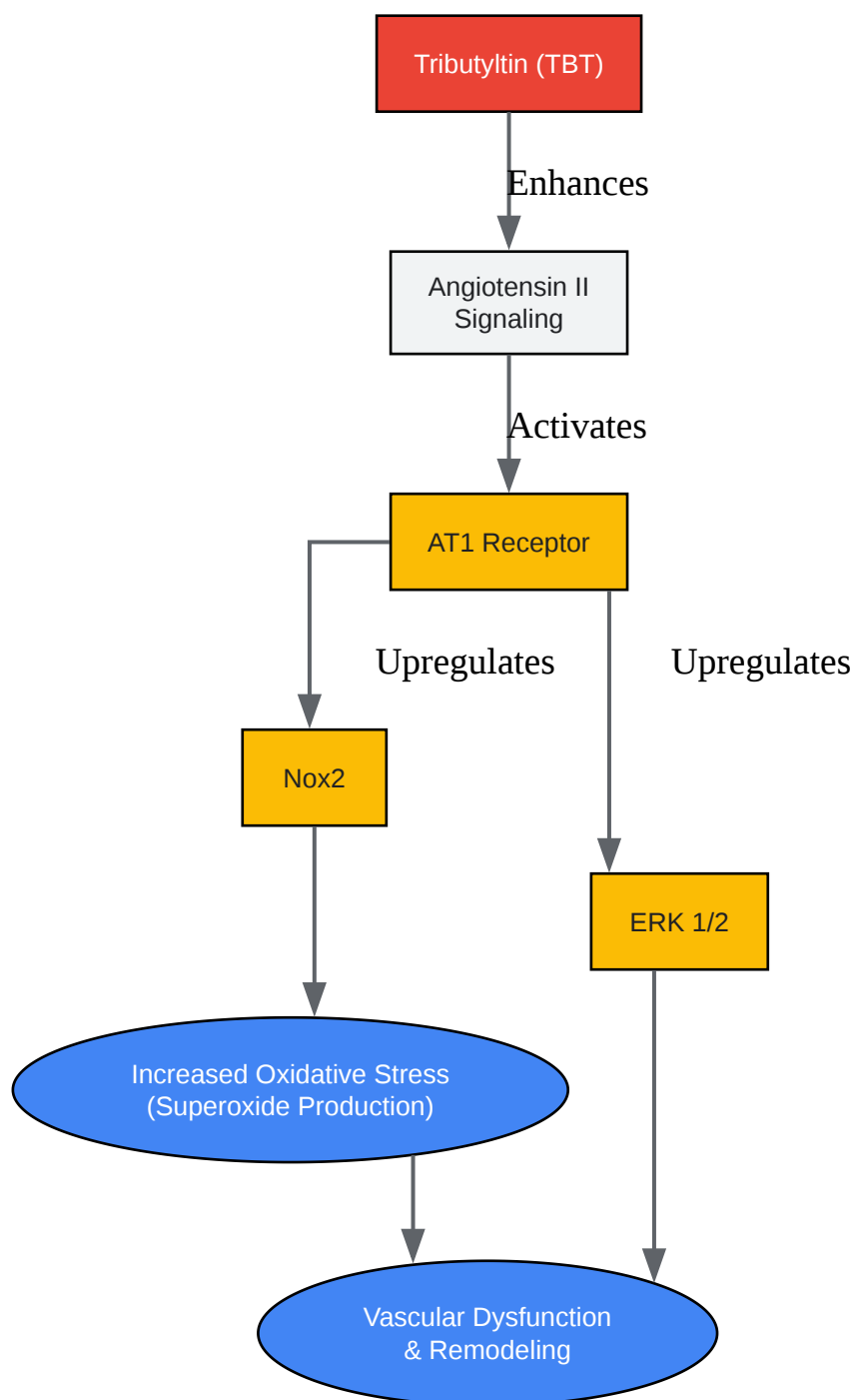


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TBT disruption of NK cell signaling pathway.

Metabolic and Vascular Effects

TBT exposure has been linked to metabolic syndrome development by disrupting the renin-angiotensin system (RAS) in white adipose tissue.[1] This leads to increased inflammation and abnormal adipokine levels. TBT can also induce vascular dysfunction by increasing oxidative stress through the enhancement of the angiotensin II downstream signaling pathway.[7] This involves the upregulation of Nox2, AT1 receptor, and ERK 1/2 protein expression.[7]



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TBT-induced vascular dysfunction pathway.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature for studying the effects of tributyltin. For precise experimental conditions, it is recommended to

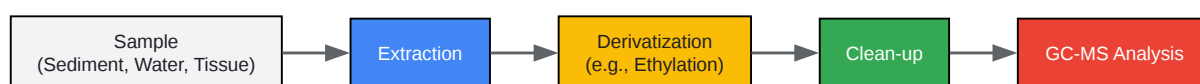
consult the specific research articles.

Analysis of Tributyltin in Environmental and Biological Samples

A common method for the determination of tributyltin in samples such as seawater, sediment, and biological tissues involves gas chromatography coupled with mass spectrometry (GC-MS). [8]

Sample Preparation (General Workflow):

- Extraction:
 - Sediment: Pressurized liquid extraction (PLE) with a hexane/tropolone mixture.[8] Alternatively, a methanol-acid digestion or acid-sonication can be used.
 - Water: Solid-phase extraction (SPE) or liquid-liquid extraction.
 - Tissues: Homogenization followed by extraction with an organic solvent, often in the presence of an acid.
- Derivatization: Organotin compounds are often derivatized to increase their volatility for GC analysis. A common method is ethylation using sodium tetraethylborate (NaBEt₄).
- Clean-up: The extract may require a clean-up step, for instance, using a silica column, to remove interfering substances.
- Analysis: The final extract is analyzed by GC-MS. For quantification, isotope dilution mass spectrometry (IDMS) using an isotopically labeled TBT standard is a highly accurate method. [8]



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General workflow for TBT analysis by GC-MS.

In Vitro Cytotoxicity and Signaling Pathway Analysis

Cell Culture and Treatment:

- Cell lines relevant to the research question (e.g., human NK cells, 3T3-L1 preadipocytes) are cultured under standard conditions.
- Cells are treated with varying concentrations of **tributyltin bromide** (or other TBT compounds) for specific durations.

Cytotoxicity Assay:

- To assess the effect of TBT on cell viability, standard cytotoxicity assays such as the MTT assay or LDH release assay can be performed.

Western Blotting for Signaling Proteins:

- Cell Lysis: After treatment, cells are lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total-p38, ERK, AKT, etc.).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

Tributyltin bromide is a well-characterized organotin compound with significant toxicological effects, primarily acting as an endocrine disruptor and immunotoxicant. Its mechanisms of action involve the disruption of key signaling pathways, leading to a range of adverse outcomes

from the cellular to the organismal level. The analytical and experimental protocols outlined in this guide provide a foundation for researchers investigating the biological impacts of this compound. Given its potent effects, careful handling and adherence to safety protocols are paramount when working with **tributyltin bromide** in a laboratory setting.

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